molecular formula C20H19F3N2O3 B2789496 2-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide CAS No. 921560-25-0

2-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide

カタログ番号: B2789496
CAS番号: 921560-25-0
分子量: 392.378
InChIキー: HTQUVVQKCPJMJE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Structure and Properties
The compound 2-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide (CAS: 921560-25-0, molecular formula: C₂₀H₁₉F₃N₂O₃, molecular weight: 392.37) features a benzoxazepin core fused with a substituted benzamide group . Key structural elements include:

  • A 1,5-benzoxazepin ring system with 3,3,5-trimethyl and 4-oxo substituents.
  • A benzamide moiety bearing a trifluoromethyl (-CF₃) group at the ortho position.

特性

IUPAC Name

2-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O3/c1-19(2)11-28-16-10-12(8-9-15(16)25(3)18(19)27)24-17(26)13-6-4-5-7-14(13)20(21,22)23/h4-10H,11H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQUVVQKCPJMJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)N(C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide typically involves multiple stepsThis process can be achieved using reagents such as trifluoromethyl iodide and a radical initiator .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and high-throughput screening can also enhance the efficiency of the synthesis process .

化学反応の分析

Types of Reactions

2-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

科学的研究の応用

2-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of biological pathways is required.

    Industry: Utilized in the development of new materials with unique properties.

作用機序

The mechanism of action of 2-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

類似化合物との比較

Comparison with Structural Analogs

Key Structural Analogs and Their Properties

2-Methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide (CAS: 921868-04-4)
  • Molecular Formula : C₁₆H₂₂N₂O₃
  • Molecular Weight : 290.36
  • Structural Differences :
    • Replaces the trifluoromethyl-benzamide group with a methyl-propanamide side chain.
    • Lacks the fluorine atoms, reducing electronegativity and lipophilicity.
  • Implications : The absence of the -CF₃ group may result in lower metabolic stability and altered pharmacokinetics compared to the target compound .
4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
  • Molecular Formula : C₈H₅BrN₂O
  • Molecular Weight : 225.04
  • Structural Differences :
    • Contains a pyrrolopyridine core instead of benzoxazepin.
    • Features a bromine atom and aldehyde group, which may confer distinct reactivity.

Physicochemical and Commercial Comparison

Compound Name (CAS) Molecular Weight Core Structure Key Substituent Price (1mg) Availability
Target Compound (921560-25-0) 392.37 Benzoxazepin Trifluoromethyl $747.00 3 weeks
2-Methyl-propanamide analog (921868-04-4) 290.36 Benzoxazepin Methyl-propanamide N/A* N/A*
4-Bromo-pyrrolopyridine-3-carbaldehyde 225.04 Pyrrolopyridine Bromine, aldehyde $7/100mg In stock

Key Observations :

  • The target compound’s trifluoromethyl group likely contributes to its higher molecular weight and cost compared to non-fluorinated analogs.
  • The benzoxazepin core is associated with higher pricing ($747/mg) than simpler heterocycles like pyrrolopyridine ($7/100mg), reflecting synthetic complexity .

Substituent Effects on Drug Design

  • Methyl-propanamide : Reduces steric bulk but may decrease metabolic stability due to lack of fluorine’s electron-withdrawing effects .

生物活性

The compound 2-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide (commonly referred to as compound X ) is a complex organic molecule notable for its potential biological activities. This article reviews existing research on its biological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of compound X is C20H19F3N2O3C_{20}H_{19}F_3N_2O_3, with a molecular weight of approximately 392.4 g/mol. The presence of a trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which are critical for biological activity.

Research indicates that compound X may interact with specific biological targets involved in cellular signaling pathways. The trifluoromethyl group enhances binding interactions through hydrophobic contacts with target proteins, potentially influencing enzyme activity and receptor interactions.

Antitumor Activity

Several studies have highlighted the antitumor potential of compound X. Its structural characteristics allow it to modulate kinase activity, making it a candidate for targeted cancer therapies. For instance:

  • In vitro studies demonstrated that compound X exhibits significant cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis and necrosis pathways.
  • In vivo studies using human tumor xenografts showed promising results in reducing tumor size with minimal toxicity to surrounding tissues.

Enzyme Inhibition

Compound X has been identified as a potential inhibitor of thymidylate synthase (TS), an essential enzyme in nucleotide synthesis:

  • Mechanistic studies revealed that compound X binds to TS with high affinity, leading to decreased enzyme activity and subsequent inhibition of DNA synthesis in cancer cells .

Interaction with Kinases

The ability of compound X to inhibit specific kinases has been explored:

  • Binding affinity assays indicate that compound X selectively inhibits certain kinases involved in cancer cell proliferation and survival .

Case Studies

StudyFocusFindings
Study 1Antitumor effectsCompound X reduced tumor growth in xenograft models by inducing apoptosis.
Study 2Enzyme inhibitionDemonstrated that compound X effectively inhibits thymidylate synthase activity in vitro.
Study 3Kinase inhibitionHighlighted the selective inhibition of key kinases by compound X, suggesting a role in targeted therapy.

Q & A

Q. What are the key challenges in synthesizing this benzoxazepine-based benzamide compound, and how can they be methodologically addressed?

Synthesis involves multi-step organic reactions, including benzoxazepine ring formation (via condensation of substituted aminophenols with ketones) and subsequent coupling with the trifluoromethylbenzamide moiety. Key challenges include:

  • Regioselectivity : Ensuring proper ring closure and substituent positioning. Use of protecting groups (e.g., tert-butoxycarbonyl) and temperature-controlled cyclization can mitigate this .
  • By-product formation : Continuous flow chemistry or microwave-assisted synthesis may improve reaction efficiency and purity .
  • Characterization : NMR (¹H/¹³C/¹⁹F) and LC-MS are critical for confirming structural integrity, particularly for distinguishing regioisomers .

Q. What analytical techniques are essential for characterizing this compound’s purity and structural conformation?

  • Chromatography : HPLC with UV detection (λ = 254 nm) or UPLC-MS for assessing purity (>95%) and identifying trace impurities .
  • Spectroscopy :
  • ¹⁹F NMR to confirm trifluoromethyl group integrity (δ = -60 to -65 ppm) .
  • X-ray crystallography for resolving stereochemical ambiguities in the benzoxazepine ring .
    • Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and polymorphic stability .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound for biological targets?

  • Scaffold modification : Synthesize analogs with variations in the benzoxazepine ring (e.g., substituents at positions 3,3,5) and the benzamide group (e.g., replacing trifluoromethyl with cyano or nitro groups) .
  • In silico modeling : Molecular docking (using AutoDock Vina) to predict binding affinities for targets like GPCRs or kinases, guided by homology models .
  • Functional assays : Pair SAR with enzyme inhibition assays (e.g., IC₅₀ determinations via fluorescence polarization) and cellular viability studies (MTT assay) .

Q. What strategies are recommended for resolving contradictions in biological activity data across studies?

  • Standardized protocols : Ensure consistent assay conditions (e.g., cell line origin, serum concentration, incubation time) to minimize variability .
  • Orthogonal validation : Confirm activity using multiple methods (e.g., surface plasmon resonance for binding affinity and Western blot for downstream target modulation) .
  • Comparative analysis : Cross-reference with structurally related compounds (e.g., N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide) to identify conserved pharmacophores .

Q. How can reaction conditions be optimized for scalable synthesis while maintaining stereochemical fidelity?

  • Solvent selection : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to enhance yield and reduce toxicity .
  • Catalysis : Screen transition-metal catalysts (e.g., Pd/C or CuI) for coupling steps to improve atom economy .
  • Process analytical technology (PAT) : Implement real-time monitoring via FTIR or Raman spectroscopy to track reaction progression and intermediate stability .

Methodological Notes

  • Synthetic reproducibility : Document reaction parameters (e.g., stirring rate, inert gas flow) meticulously to ensure reproducibility .
  • Data interpretation : Use cheminformatics tools (e.g., ChemAxon) to analyze substituent effects on logP and solubility, critical for SAR .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。